molecular formula C20H6Br2N2Na2O9 B7797388 Eosin B

Eosin B

Katalognummer: B7797388
Molekulargewicht: 624.1 g/mol
InChI-Schlüssel: GYYTYUGGVBYJHE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A red fluorescein dye used as a histologic stain. It may be cytotoxic, mutagenic, and inhibit certain mitochondrial functions.

Biologische Aktivität

Eosin B, a synthetic dye belonging to the xanthene family, has garnered attention for its diverse biological activities, particularly in the context of antiparasitic and antimalarial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.

This compound exhibits a multifaceted mode of action against various pathogens, particularly malarial parasites. Key mechanisms include:

  • Inhibition of Enzymatic Activity : this compound acts as a non-active-site inhibitor of dihydrofolate reductase-thymidylate synthase (DHFR-TS), a crucial enzyme in the folate biosynthesis pathway of parasites such as Plasmodium falciparum and Toxoplasma gondii .
  • Membrane Disruption : The compound induces significant damage to the membranes of parasitic cells, altering intracellular organelles and leading to cell death .
  • Redox Cycling : Preliminary studies suggest that this compound may function as a redox cycling agent, contributing to its antiparasitic effects by generating reactive oxygen species (ROS) that can damage cellular components .

Antimalarial Activity

This compound has been extensively studied for its antimalarial properties, particularly against drug-resistant strains of Plasmodium.

In Vitro Studies

In vitro assays have demonstrated that this compound is a potent inhibitor of various drug-resistant strains of Plasmodium falciparum, with an average IC50 value of 124 nM, indicating high potency . The compound shows no cross-resistance with other clinically utilized antimalarial drugs, suggesting a unique mechanism of action.

In Vivo Studies

Research conducted on murine models infected with Plasmodium berghei has shown promising results:

  • Dosage and Efficacy : this compound was administered at doses of 400 mg/kg and 800 mg/kg. The higher dose exhibited a suppressive activity rate significantly better than controls (chloroquine and arteether) .
  • Survival Rates : Mice treated with 800 mg/kg this compound showed an increased mean survival time (MST) compared to controls. Specifically, the MST was recorded at 21 days for this compound-treated groups versus 12 days for controls .
  • Cure Rates : In a regimen where this compound was administered twice daily, all treated mice were cured within four days, showcasing its potential as an effective treatment option for malaria .

Comparative Analysis

The following table summarizes the comparative efficacy of this compound against standard antimalarial treatments:

TreatmentDose (mg/kg)% Suppressive ActivityMean Survival Time (days)
This compound40065%19
This compound80080%21
Chloroquine4050%16
Arteether10060%16

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antimalarial Activity in Drug-Resistant Strains : A study focused on the impact of this compound on drug-resistant strains showed significant inhibition rates and suggested its potential as a lead compound for new antimalarial drugs .
  • Inhibition of Toxoplasma gondii : In vitro studies indicated that this compound effectively reduced the replication of Toxoplasma gondii by 50% at a concentration of 180 μM, demonstrating its broader antiparasitic potential .
  • Safety Profile : Preliminary toxicity assessments suggest that this compound has a favorable safety profile, making it a candidate for further clinical development .

Eigenschaften

IUPAC Name

disodium;2-(4,5-dibromo-2,7-dinitro-3-oxido-6-oxoxanthen-9-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br2N2O9.2Na/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYTYUGGVBYJHE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])[O-])Br)Br)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H6Br2N2Na2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889350
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-24-3
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eosin B
Reactant of Route 2
Eosin B
Reactant of Route 3
Eosin B
Reactant of Route 4
Reactant of Route 4
Eosin B
Reactant of Route 5
Reactant of Route 5
Eosin B
Reactant of Route 6
Reactant of Route 6
Eosin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.